molecular formula C8H10N2O B7951213 1-(2-Amino-6-methylpyridin-3-YL)ethanone

1-(2-Amino-6-methylpyridin-3-YL)ethanone

Cat. No.: B7951213
M. Wt: 150.18 g/mol
InChI Key: PDMYZTLJKLQCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, along with an ethanone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methylpyridin-3-YL)ethanone typically involves the reaction of 2-amino-6-methylpyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-Amino-6-methylpyridine+Acetyl chlorideThis compound+HCl\text{2-Amino-6-methylpyridine} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Amino-6-methylpyridine+Acetyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-6-methylpyridin-3-YL)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Amino-6-methylpyridine
  • 2-Amino-4,6-dimethylnicotinamide
  • 6-Methylpyridin-2-amine

Comparison: 1-(2-Amino-6-methylpyridin-3-YL)ethanone is unique due to the presence of the ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethanone group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

1-(2-amino-6-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMYZTLJKLQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.